Prostaglandin J3

描述

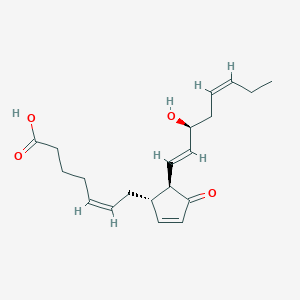

Structure

3D Structure

属性

分子式 |

C20H28O4 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,5R)-5-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-13+/t16-,17-,18+/m0/s1 |

InChI 键 |

DIBKBAMSPPKSTJ-BAILPSPNSA-N |

手性 SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |

规范 SMILES |

CCC=CCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |

产品来源 |

United States |

Biosynthesis, Metabolic Fates, and Regulation of Prostaglandin J3 Homeostasis

Enzymatic Pathways Leading to Prostaglandin (B15479496) D3 Generation

The initial steps in the formation of PGJ3 are entirely enzymatic, culminating in the production of PGD3. This process begins with the liberation of EPA from the cell membrane and its subsequent conversion by cyclooxygenase enzymes and specific prostaglandin synthases.

Role of Cyclooxygenases (COX-1, COX-2) in Precursor Synthesis

The biosynthesis of prostaglandins (B1171923) commences with the conversion of a 20-carbon polyunsaturated fatty acid into an unstable intermediate, Prostaglandin H (PGH). consensus.app In the case of the 3-series prostaglandins, this precursor fatty acid is eicosapentaenoic acid (EPA). The key enzymes catalyzing this conversion are the cyclooxygenases, COX-1 and COX-2. nih.govnih.gov

Both COX-1 and COX-2 perform the same function: they catalyze the conversion of EPA into the intermediate PGH3. mdpi.com However, the two isoforms differ in their expression and primary roles:

COX-1 is constitutively expressed in most tissues and is responsible for the baseline, homeostatic synthesis of prostaglandins that regulate normal physiological processes. nih.govnih.gov

COX-2 is typically an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli, such as bacterial endotoxins (e.g., lipopolysaccharide, LPS) and cytokines. nih.govnih.govfrontiersin.org This inducible nature links COX-2 activity directly to inflammation. frontiersin.org

Studies have shown that COX-2 preferentially metabolizes EPA to form PGH3, which then serves as the substrate for the next enzymatic step in the pathway. mdpi.com

Prostaglandin D Synthase Isoforms and Their Contribution

Once PGH3 is formed, it is rapidly converted into more stable prostaglandins by specific terminal enzymes. The isomerization of PGH3 to Prostaglandin D3 (PGD3) is catalyzed by Prostaglandin D synthase (PGDS). mdpi.comnih.gov There are two primary isoforms of this enzyme that contribute to PGD3 production:

Hematopoietic Prostaglandin D Synthase (H-PGDS): This isoform is found in immune cells such as macrophages and mast cells. mdpi.com

Lipocalin-type Prostaglandin D Synthase (L-PGDS): This isoform is prevalent in the brain and other tissues.

The specific isoform involved in PGD3 synthesis can depend on the cell type and biological context. For example, murine macrophage-like cells (RAW264.7), which express H-PGDS, have been shown to produce PGD3 when cultured with EPA and stimulated with LPS to induce COX-2. nih.gov

Non-Enzymatic Dehydration and Isomerization of Prostaglandin D3 to Prostaglandin J3 and its Metabolites

Following its enzymatic synthesis, PGD3 is chemically unstable in aqueous environments and spontaneously transforms into a series of J-type prostaglandins, including PGJ3, Δ12-PGJ3, and 15-deoxy-Δ12,14-Prostaglandin J3 (15d-PGJ3). nih.gov

Spontaneous Conversion Mechanisms and Intermediates

The conversion of PGD3 to J3-series prostaglandins occurs through a sequence of non-enzymatic reactions involving dehydration and isomerization. nih.gov

PGD3 to PGJ3: The process begins with the dehydration of PGD3, which involves the loss of a water molecule from the cyclopentane (B165970) ring to form the cyclopentenone structure characteristic of J-series prostaglandins. This initial product is PGJ3. nih.gov

PGJ3 to Δ12-PGJ3: Following its formation, PGJ3 can undergo isomerization, where the double bond in the cyclopentenone ring shifts. This leads to the formation of Δ12-PGJ3. nih.gov

Δ12-PGJ3 to 15d-PGJ3: A second dehydration event can occur, resulting in the formation of 15-deoxy-Δ12,14-Prostaglandin J3 (15d-PGJ3). nih.gov

This entire cascade—from PGD3 to PGJ3, Δ12-PGJ3, and 15d-PGJ3—happens spontaneously in an aqueous buffer, demonstrating its non-enzymatic nature. nih.gov

Factors Influencing Reaction Kinetics and Product Distribution

The rate and outcome of the non-enzymatic conversion of PGD3 are influenced by several physicochemical factors.

pH: The stability and reaction rates of prostaglandins are known to be pH-dependent. The conversion of PGD3 to its J-series metabolites has been demonstrated to occur efficiently at a physiological pH of 7.4. nih.govresearchgate.netnih.gov

Temperature: Temperature affects the rate of chemical reactions. Isomerization reactions, in particular, can be accelerated by an increase in temperature, which increases the reaction velocity until equilibrium is reached. researchgate.net The conversion of PGD3 has been observed to proceed at a physiological temperature of 37°C. nih.gov

Aqueous Environment: The presence of water is essential for the dehydration steps that are central to the formation of the J-series cyclopentenone prostaglandins. nih.gov

Time: The distribution of the final products is time-dependent. In laboratory settings, incubating PGD3 for periods ranging from 24 to 144 hours yields different proportions of its various metabolites. nih.gov

Endogenous Production and Concentration Dynamics of this compound and its Derivatives in Biological Systems

The endogenous production of PGJ3 and its derivatives has been confirmed in cellular models, highlighting their status as naturally produced metabolites of EPA. Research using murine macrophage-like cells (RAW264.7) provides a clear example of this biosynthetic capability. When these cells, which express H-PGDS, are cultured with EPA and stimulated with LPS to induce COX-2, they produce detectable amounts of PGD3 and its subsequent metabolites, Δ12-PGJ3 and 15d-PGJ3. nih.gov

The table below summarizes the experimental findings demonstrating the cellular biosynthesis of these compounds. nih.gov

| Cell Type | Precursor | Stimulus | Detected Metabolites | Time Point |

| Murine Macrophage-like Cells (RAW264.7) | Eicosapentaenoic Acid (EPA) | Lipopolysaccharide (LPS) | PGD3, Δ12-PGJ3, 15d-PGJ3 | 48 hours |

While precise concentrations in various tissues in vivo are not widely documented, studies on the arachidonic acid-derived analogue, 15d-PGJ2, have found it at low picomolar concentrations in the medium of cultured preadipocytes. researchgate.net This suggests that the J3-series prostaglandins are also likely produced in small, localized concentrations where they act as potent signaling molecules. The dynamics of their production are tightly linked to the expression and activity of COX-2 and PGDS enzymes, which are often upregulated during inflammatory responses.

Pathways of this compound Catabolism and Clearance

The clearance of this compound involves several key metabolic pathways, including reductase-mediated degradation, beta-oxidation, and conjugation reactions. These processes transform the PGJ3 molecule, altering its structure and function, and preparing it for elimination.

A primary route for the inactivation of prostaglandins involves enzymatic reduction of their functional groups by various reductases. Carbonyl reductases, a family of NADPH-dependent oxidoreductases, exhibit broad specificity for carbonyl compounds, including prostaglandins. wikipedia.org These enzymes are widely distributed in tissues and play a significant role in prostaglandin metabolism. wikipedia.orgnih.gov

One such enzyme, Carbonyl Reductase 1 (CBR1), also known as prostaglandin 9-ketoreductase, catalyzes the reduction of the C-9 keto group present in many prostaglandins. bio-rad.comnih.gov This conversion can significantly alter the biological activity of the molecule. For example, CBR1 can convert Prostaglandin E2 (PGE2) to Prostaglandin F2α (PGF2α). bio-rad.com Given that PGJ3 possesses a similar cyclopentenone ring structure with a ketone group, it is a plausible substrate for carbonyl reductases like CBR1.

Another critical reductase-mediated step in prostaglandin catabolism is the reduction of the C13-C14 double bond. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase (13-PGR), which acts on prostaglandins after the initial oxidation of the 15-hydroxyl group. nih.gov This reduction is a key step in the biological inactivation of these lipid mediators. nih.gov The enzymatic reduction of the double bonds and the ketone group on the cyclopentenone ring of PGJ3 represents a likely and important pathway for its degradation and clearance.

| Enzyme Family | Specific Enzyme (example) | Action on Prostaglandins | Potential Role in PGJ3 Catabolism |

| Carbonyl Reductases | Carbonyl Reductase 1 (CBR1) / Prostaglandin 9-ketoreductase | Reduces C-9 keto group | Reduction of the C-9 ketone on the cyclopentenone ring. |

| Ketoprostaglandin Reductases | 15-ketoprostaglandin Δ13-reductase (13-PGR) | Reduces C13-C14 double bond | Reduction of the α,β-unsaturated double bond system. |

Similar to fatty acids, prostaglandins can undergo beta-oxidation, a catabolic process that sequentially shortens their carboxylic acid side chain. bio-rad.com This process primarily occurs in peroxisomes and mitochondria. nih.govbio-rad.com Studies on prostaglandins like PGE2 and PGF2α have demonstrated that they are metabolized into chain-shortened products. wikipedia.orgnih.gov

The process begins with the activation of the prostaglandin to its CoA ester, which then enters the beta-oxidation spiral. nih.gov Each cycle of beta-oxidation involves four enzymatic steps and results in the removal of a two-carbon unit (acetyl-CoA). bio-rad.com For prostaglandins, this leads to the formation of "dinor-" (two carbons shorter) and "tetranor-" (four carbons shorter) metabolites, which are then typically excreted in the urine. wikipedia.orgnih.gov

Initial beta-oxidation of very long-chain fatty acids and some prostaglandins takes place in peroxisomes. bio-rad.com The resulting medium-chain metabolites can then be further oxidized within the mitochondria. bio-rad.com This chain-shortening mechanism is a fundamental pathway for the catabolism and clearance of various prostaglandins and is a presumed metabolic fate for this compound. wikipedia.orgnih.gov

This compound belongs to the cyclopentenone prostaglandins, which are characterized by a reactive α,β-unsaturated carbonyl group in their cyclopentane ring. researchgate.net This chemical feature makes them electrophiles and susceptible to nucleophilic attack through a process known as Michael addition. researchgate.net

A major pathway for the detoxification and clearance of such electrophilic compounds is conjugation with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). researchgate.netnih.gov This reaction can occur non-enzymatically but is often catalyzed by a family of enzymes called Glutathione S-transferases (GSTs). nih.gov Specifically, studies on the closely related 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) have shown that its conjugation with glutathione is significantly enhanced by microsomal glutathione S-transferase 3 (MGST3). nih.govresearchgate.net

The addition of the bulky, polar glutathione molecule to the PGJ3 structure neutralizes its electrophilic reactivity and increases its water solubility. nih.gov This modification inactivates the prostaglandin and facilitates its transport and eventual elimination from the body. nih.gov The formation of glutathione conjugates is therefore considered a critical detoxification and clearance pathway for cyclopentenone prostaglandins, including PGJ3. researchgate.net

| Conjugation Molecule | Enzyme Family | Mechanism | Effect on PGJ3 |

| Glutathione (GSH) | Glutathione S-transferases (GSTs), e.g., MGST3 | Michael Addition | Neutralization of electrophilic cyclopentenone ring, increased water solubility, and inactivation. |

Elucidation of Prostaglandin J3 Molecular and Cellular Mechanisms of Action

Receptor-Mediated Signaling by Prostaglandin (B15479496) J3 and its Metabolites

Prostaglandin J3 metabolites, such as 15d-PGJ3, are known to activate nuclear receptors, playing a significant role in transcriptional regulation.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear transcription factor belonging to the nuclear hormone receptor superfamily researchgate.netuchile.cl. It is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid and glucose metabolism, and inflammatory responses researchgate.netfrontiersin.orgresearchgate.netsmw.chnih.gov. 15d-PGJ3 has been identified as an endogenous ligand for PPARγ plos.orgresearchgate.netnih.govtdx.cat.

Ligand Binding Domain Interactions and Conformational Changes

PPARγ functions as a heterodimer with the retinoid X receptor (RXR) uchile.cl. Ligand binding to the ligand-binding domain (LBD) of PPARγ induces a conformational change in the receptor uchile.clfrontiersin.orgnih.gov. This conformational change is critical for the receptor's activity, influencing its interaction with coactivators and corepressors frontiersin.orgsmw.chnih.govbas.bg. The LBD of PPARs is significantly larger than that of other nuclear receptors, accommodating a variety of ligands uchile.cl. Specific residues within the LBD are crucial for ligand interaction and subsequent conformational changes tdx.cat.

Recruitment of Coactivators and Corepressors

In the absence of a ligand, PPARγ/RXR heterodimers can interact with corepressor complexes, such as those containing NCoR or SMRT. These complexes can recruit chromatin-modifying enzymes like histone deacetylases, leading to transcriptional repression frontiersin.orgsmw.chnih.gov. Upon ligand binding, the conformational change in PPARγ promotes the dissociation of corepressors and facilitates the recruitment of coactivator complexes frontiersin.orgsmw.chnih.govbas.bg. These coactivators, including members of the p160/SRC family, the mediator complex, and histone acetyltransferases like CBP and p300, enhance gene transcription nih.gov. The recruitment of coactivators is often mediated through conserved LXXLL motifs that interact with the LBD of nuclear receptors nih.gov. The differential recruitment of coactivators and corepressors is a key mechanism by which ligand binding modulates PPARγ transcriptional activity smw.chnih.gov.

Transcriptional Regulation of PPARγ Target Genes

Activation of PPARγ by ligands like 15d-PGJ3 leads to the transcriptional regulation of target genes containing PPAR response elements (PPREs) in their promoter regions plos.orguchile.clcaltech.edu. These target genes are involved in various metabolic processes, including adipogenesis, lipid metabolism (e.g., FAS, FABP4, LPL, ANGTPL4, CIDEC, FABP4), and glucose metabolism (e.g., PEPCK, GYK, AQP7) plos.orguchile.clfrontiersin.orgnih.gov. Studies have shown that 15d-PGJ3 can induce the expression of PPARγ target genes like FAS and FABP4 in adipocytes plos.org. The transcriptional control exerted by PPARγ depends on the recruitment of multiprotein coregulatory complexes to the PPREs frontiersin.org.

Table 1: Examples of PPARγ Target Genes and their Functions

| Gene Name | Function | Regulation by PPARγ |

| FAS | Fatty Acid Synthase (Lipogenesis) | Upregulation |

| FABP4 | Fatty Acid Binding Protein 4 (Lipid Transport) | Upregulation |

| Adiponectin | Adipokine involved in insulin (B600854) sensitivity and inflammation | Upregulation |

| LPL | Lipoprotein Lipase (Lipid Metabolism) | Upregulation |

| ANGTPL4 | Angiopoietin-like 4 (Lipid Metabolism) | Upregulation |

| CIDEC | Cell Death Inducer, CIDE Domain Containing | Upregulation |

| PEPCK | Phosphoenolpyruvate Carboxykinase (Gluconeogenesis) | Upregulation |

| GYK | Glycerol Kinase (Glucose Metabolism) | Upregulation |

| AQP7 | Aquaporin 7 (Glucose Metabolism) | Upregulation |

Putative Non-PPARγ Receptor Interactions of this compound

While PPARγ is a primary target, some studies suggest that PGJ3 and its metabolites may also interact with other receptors or exert effects through non-PPARγ mediated pathways researchgate.netfrontiersin.org. For instance, some cyclopentenone prostaglandins (B1171923), including those from the J series, have been reported to interact with cell-surface prostaglandin receptors, although their affinity might differ compared to 2-series prostaglandins nih.govumich.edu. Additionally, some effects of 15d-PGJ2, a related cyclopentenone prostaglandin, are mediated through receptor-independent pathways tdx.cat. Δ12-PGJ3 has been shown to induce apoptosis in leukemia cells without activating PPARγ in reporter assays at certain concentrations, suggesting the involvement of other mechanisms nih.gov.

Covalent Modification of Proteins by this compound: Michael Adduct Formation

A significant mechanism of action for cyclopentenone prostaglandins, including PGJ3 metabolites like Δ12-PGJ3 and 15d-PGJ3, involves their ability to form covalent adducts with cellular proteins through Michael addition to nucleophilic residues, particularly cysteine thiols nih.govebi.ac.uktdx.catbas.bgacs.orgashpublications.orgacs.org. This is due to the presence of an α,β-unsaturated carbonyl moiety in their structure, which is highly electrophilic ebi.ac.uktdx.catacs.orgnih.gov.

The formation of these Michael adducts can modulate the function of targeted proteins, leading to various downstream effects. For example, 15d-PGJ2, a related compound, can inhibit NF-κB activity by covalently binding to critical cysteine residues in IκB kinase and NF-κB subunits plos.org. Cyclopentenone prostaglandins have also been shown to target and inhibit histone acetyltransferase p300 through covalent binding to specific cysteine residues acs.org. The electrophilic carbon in the cyclopentenone ring is crucial for this covalent interaction acs.org. While 15d-PGJ2 has electrophilic carbons at positions 9 and 13, with C13 being important for PPARγ activation, C9 is a primary site for covalent modification of proteins tdx.cat. The reversibility of the Michael reaction with thiols can influence the intracellular behavior and biological activities of these prostaglandins acs.org.

Table 2: Examples of Proteins Targeted by Cyclopentenone Prostaglandins via Covalent Modification

| Protein Target | Type of Protein | Effect of Modification | Relevant PG (Example) |

| PPARγ | Nuclear Receptor | Covalent modification can occur, influencing activity | 15d-PGJ2 tdx.cat |

| IκB Kinase | Kinase involved in NF-κB pathway | Inhibition of activity | 15d-PGJ2 plos.org |

| NF-κB subunits | Transcription Factor | Inhibition of activity | 15d-PGJ2 plos.org |

| p300 | Histone Acetyltransferase (HAT) | Inhibition of HAT activity | Δ12-PGJ2 acs.org |

| Keap1 | Regulator of Nrf2 | Modulation of Nrf2 pathway | 15d-PGJ2 tdx.cat |

| H-Ras | Small GTPase | Covalent modification | 15d-PGJ2 tdx.cat |

| Tat (HIV-1) | Viral Protein | Inhibition of acetylation | Δ12-PGJ2 acs.org |

| Crm1 | Nuclear Export Receptor | Inhibition of nuclear export via covalent addition | Δ12-PGJ3 analogues researchgate.net |

Identification of Target Proteins and Their Cysteine Residues

A key mechanism by which cyclopentenone prostaglandins, including potentially PGJ3 and its metabolites, exert their effects is through covalent modification of specific cysteine residues in target proteins. researchgate.netplos.orgpsu.eduportlandpress.com This modification occurs via Michael addition reactions involving the electrophilic carbon centers within their α,β-unsaturated carbonyl system and the nucleophilic sulfhydryl groups of cysteine residues. researchgate.netplos.org

Research on cyclopentenone prostaglandins, particularly 15d-PGJ2, has identified several protein targets and the specific cysteine residues involved in adduction. For instance, 15d-PGJ2 has been shown to covalently bind to critical cysteine residues in IκB kinase (IKK) and the DNA-binding domains of NF-κB subunits, leading to the inhibition of NF-κB-dependent gene expression. plos.org Thioredoxin (Trx), a protein crucial for maintaining cellular redox balance, is another reported target, with cysteine residues 35 and 69 in human Trx identified as potential sites for modification by 15d-PGJ2. psu.edu This modification can lead to the inactivation of Trx. psu.edu While direct experimental data for specific cysteine residues targeted by PGJ3 are less extensively documented in the provided sources compared to 15d-PGJ2, the shared cyclopentenone structure and electrophilic nature suggest similar mechanisms of interaction with protein thiols. researchgate.netplos.org Studies on Δ12-PGJ3 analogues have demonstrated inhibition of nuclear export through covalent addition at Cys528 of the export receptor Crm1. researchgate.netresearchgate.net

Impact on Protein Function, Stability, and Localization (e.g., Inhibition of Nuclear Export)

Covalent adduction of proteins by cyclopentenone prostaglandins, such as PGJ3 metabolites, can significantly impact protein function, stability, and localization. The modification of cysteine residues can alter protein conformation, enzymatic activity, or interaction with other molecules.

One notable impact is the inhibition of nuclear export. Studies on Δ12-PGJ3 analogues have shown that these compounds can inhibit nuclear export through covalent addition to Cys528 of the export receptor Crm1 (Exportin1). researchgate.netresearchgate.net Crm1 is a key protein involved in mediating the export of numerous proteins from the nucleus to the cytoplasm by recognizing leucine-rich nuclear export signals (NES) in cargo proteins. oncotarget.combiorxiv.org Inhibition of Crm1 by PGJ3 analogues can lead to the accumulation of its cargo proteins within the nucleus. oncotarget.combiorxiv.org This aberrant localization can have significant consequences, particularly in the context of cancer, where the proper localization of tumor suppressor proteins and oncoproteins is critical for regulating cell growth and survival. oncotarget.combiorxiv.org Dysregulated nuclear export is frequently observed in cancer and can contribute to the inactivation of tumor suppressor functions and activation of oncogenic pathways. oncotarget.combiorxiv.org

While the provided sources highlight the impact on nuclear export via Crm1, the broader effects of PGJ3-mediated protein adduction on protein stability and other functional aspects are areas of ongoing research.

Specificity of Protein Adduction by this compound versus other J-Series Prostaglandins

The specificity of protein adduction by different J-series prostaglandins, including PGJ3, Δ12-PGJ3, and 15d-PGJ3, versus other J-series prostaglandins like PGJ2, Δ12-PGJ2, and 15d-PGJ2, is influenced by their structural variations, particularly the presence and position of double bonds and ketone groups. plos.orgresearchgate.netontosight.ai All cyclopentenone prostaglandins share the reactive α,β-unsaturated carbonyl moiety, which is the primary site for Michael addition with nucleophilic thiols. researchgate.netplos.org However, variations in the side chains and additional double bonds can influence the electrophilic nature of the molecule and the accessibility of the reactive centers, potentially leading to differential reactivity with specific cysteine residues in various proteins.

For example, Δ12-PGJ3 possesses a conjugated diene-like structure with a maximum absorbance at 242 nm, while PGJ3 and 15d-PGJ3 show a peak at 300 nm, characteristic of the cyclopentenone structure. researchgate.net These structural differences can impact their interactions with proteins. While 15d-PGJ2 is well-characterized for its covalent binding to IKK and NF-κB subunits, studies have shown that Δ12-PGJ3 did not affect the NF-κB pathway in certain cell types at high-nanomolar concentrations, suggesting potential differences in target specificity compared to 15d-PGJ2. nih.gov However, other research indicates that 15d-PGJ3 can also modulate cellular responses through interaction with key intracellular protein targets, similar to 15d-PGJ2. plos.org The presence of an unsaturation at carbon 12 in Δ12-PGJ3 and 15d-PGJ3 appears to be a critical structural requirement for their apoptotic activity in certain leukemia models, suggesting a structure-function relationship that may contribute to differential protein interactions compared to PGJ3. nih.gov

Further detailed research is needed to fully elucidate the specific protein targets and adduction sites for each individual J-series prostaglandin and to precisely map the differences in their reactivity profiles.

Role of Electrophilicity in this compound Bioactivity

The electrophilic nature of this compound and its metabolites plays a crucial role in their bioactivity. plos.orgportlandpress.comontosight.aiscienceopen.comnih.govresearchgate.net The presence of the α,β-unsaturated ketone moiety makes these compounds reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.netnih.govplos.org This electrophilic property allows them to form covalent Michael adducts with cellular proteins, which is a primary mechanism underlying their biological effects. researchgate.netnih.govplos.org

The ability to covalently modify proteins is linked to various cellular outcomes, including the modulation of signaling pathways, induction of apoptosis, and anti-inflammatory effects. researchgate.netnih.govplos.orgebi.ac.uk The electrophilic attack on cysteine residues can alter protein function, stability, and localization, thereby influencing a wide range of cellular processes. researchgate.netplos.orgpsu.eduresearchgate.netumich.eduebi.ac.uk The electrophilicity index has even been considered as a possible descriptor for predicting the biological activity and toxicity of such compounds. nih.gov The redox-dependent formation of these electrophiles and their subsequent reactions with nucleophilic amino acids like cysteine are increasingly viewed as adaptive events that can link redox changes with the resolution of inflammation. nih.gov

The potent biological activities of Δ12-PGJ3, including its selective ablation of leukemia stem cells, are strongly linked to its electrophilic structural motif, which allows it to undergo conjugate nucleophilic attack by thiols. nih.gov

Modulation of Intracellular Signaling Cascades by this compound

This compound and its metabolites are known to modulate various intracellular signaling cascades, contributing to their diverse biological effects. nih.govplos.orgplos.orgresearchgate.netontosight.ai These effects can be mediated through covalent modification of signaling proteins or potentially through interaction with nuclear receptors like PPAR-γ. plos.orgportlandpress.comscienceopen.com

One of the key signaling pathways influenced by cyclopentenone prostaglandins is the NF-κB pathway. nih.govplos.orgplos.orgresearchgate.netontosight.ai Additionally, they can impact pathways related to apoptosis, inflammation, and potentially nuclear transport. nih.govresearchgate.netplos.orgresearchgate.netumich.eduebi.ac.uk

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

Cyclopentenone prostaglandins, including derivatives of PGJ3, have been shown to inhibit the nuclear factor kappa B (NF-κB) pathway. nih.govplos.orgplos.orgresearchgate.netontosight.airesearchgate.netebi.ac.ukuct.ac.za NF-κB is a critical transcription factor involved in regulating the expression of genes related to immune and inflammatory responses, as well as cell survival. portlandpress.comnih.govwikipedia.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. portlandpress.comnih.govwikipedia.org Activation of NF-κB typically involves the phosphorylation, ubiquitination, and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. portlandpress.comnih.govwikipedia.org

Inhibition of the NF-κB pathway by cyclopentenone prostaglandins is a significant mechanism contributing to their anti-inflammatory effects. researchgate.netnih.gov This inhibition can occur through direct covalent binding to components of the NF-κB signaling cascade. plos.org

Impact on IκB Kinase (IKK) Complex Activity

A primary target for the inhibitory action of cyclopentenone prostaglandins on the NF-κB pathway is the IκB kinase (IKK) complex. nih.govebi.ac.uk The IKK complex, consisting of IKKα, IKKβ, and NEMO (IKKγ), is responsible for phosphorylating IκB proteins, marking them for degradation and subsequent NF-κB activation. nih.govwikipedia.org

Regulation of NF-κB Nuclear Translocation and DNA Binding

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, as well as cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon activation by various stimuli, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences to initiate gene transcription. nih.govportlandpress.comdovepress.com

Research into the effects of cyclopentenone prostaglandins on NF-κB has shown that some, like prostaglandin A1 (PGA1), can inhibit NF-κB activation by preventing the phosphorylation and degradation of IκB-α. nih.govcnr.it This inhibition is dependent on the presence of a reactive cyclopentenonic moiety. nih.govcnr.it While 15d-PGJ2 has been shown to inhibit NF-κB by covalent binding to critical cysteine residues in IκB kinase and NF-κB subunits, studies specifically investigating Δ12-PGJ3 have indicated that it did not affect the NF-κB pathway in certain cell types, such as LPS-treated RAW264.7 cells and BCR-ABL+ LSCs. nih.govplos.org This suggests potential differences in the mechanisms of action among different J-series prostaglandins. Synthetic analogues of cyclopentenone prostaglandins, including 4-aza cross-conjugated cyclopentenones inspired by 15-deoxy-PGJ2, have demonstrated the ability to block NF-κB activation. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are central to cellular responses to a wide array of stimuli, regulating processes such as proliferation, differentiation, stress response, and apoptosis. researchgate.netnih.govwaocp.org

While prostaglandins, in general, can interact with G protein-coupled receptors to activate downstream signaling pathways including MAPK, the specific effects of PGJ3 on individual MAPK components can vary depending on the cell type and context. nih.gov For instance, activation of p38 MAPK and JNK is often associated with stress responses, inflammation, and apoptosis, while ERK is more commonly linked to cell survival and proliferation. researchgate.netnih.gov Some studies suggest crosstalk between the MAPK pathway and other signaling cascades like PI3K-Akt and NF-κB. waocp.orgmdpi.com Transcriptomic analysis in certain cancer cells has indicated that deletion of GPR44, a receptor that can be activated by cyclopentenone prostaglandins, resulted in the upregulation of KRAS-mediated MAPK signaling. researchgate.net This suggests that activation of GPR44 by compounds like PGJ3 or its metabolites might suppress this pathway.

PI3K/Akt Signaling Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, survival, metabolism, and migration. mdpi.comcellsignal.com Activation of PI3K leads to the production of PIP3, which recruits Akt to the plasma membrane for phosphorylation and activation by PDK1 and mTORC2. mdpi.comcellsignal.com

Prostaglandins have been shown to influence the PI3K/Akt pathway. For example, PGE2 can activate PI3K/Akt signaling through EP2 receptors, leading to downstream effects on pathways like GSK3β/β-catenin. nih.gov PI3K signaling has also been found to be required for prostaglandin-induced mucosal recovery in ischemia-injured tissues, a process associated with the restoration of tight junction protein distribution. nih.gov Transcriptomic analysis has indicated that activation of GPR44 by cyclopentenone prostaglandins can suppress the PI3K/Akt/mTORC1 pathway. researchgate.net This suggests a potential inhibitory effect of PGJ3 or its metabolites on this pathway, which could contribute to their biological activities.

STAT Pathway Crosstalk

The Signal Transducer and Activator of Transcription (STAT) pathway plays a vital role in mediating the effects of cytokines and growth factors, influencing processes such as cell growth, differentiation, and immune responses. sci-hub.sewayne.edu Crosstalk between prostaglandin signaling and the STAT pathway has been observed. jle.comuio.no For example, the prostaglandin receptor EP2 can activate EGFR, which in turn can lead to the activation of the STAT3 signaling pathway. nih.gov Studies have also shown that WNT signaling can induce STAT3 phosphorylation through mechanisms that may involve mediators like galectin-3. nih.gov While direct, detailed research specifically on PGJ3's modulation of STAT pathways is less extensively documented compared to other prostaglandins like PGE2, the known interactions between prostaglandin receptors and upstream signaling components that converge on STAT pathways suggest a potential for PGJ3 to also influence these cascades, possibly through receptor-mediated mechanisms or crosstalk with other modulated pathways.

Activation of Stress-Activated Protein Kinases (e.g., ATM-p53 Signaling)

Stress-activated protein kinases, such as Ataxia-telangiectasia mutated (ATM) and p53, are key components of the DNA damage response and play critical roles in cell cycle arrest, DNA repair, and apoptosis. wjgnet.comaging-us.comuu.nl ATM is activated by DNA double-strand breaks, while ATR is activated by single-stranded DNA. uu.nl Both ATM and ATR can phosphorylate p53, enhancing its transcriptional activity. wjgnet.com

Research on Δ12-PGJ3 has demonstrated its involvement in activating proapoptotic pathways, specifically the ATM-p53 signaling axis, in leukemia stem cells. nih.gov Studies showed that Δ12-PGJ3 treatment led to increased apoptosis and the activation of Bax, a downstream mediator of apoptosis. nih.gov Inhibition of ATM with specific inhibitors blocked the Δ12-PGJ3-dependent expression of p53, indicating ATM's critical role in mediating apoptosis induced by this prostaglandin metabolite. nih.gov Furthermore, Δ12-PGJ3 treatment increased nuclear levels of p53 protein. nih.gov This suggests that Δ12-PGJ3 can trigger a stress response that converges on the ATM-p53 pathway, leading to proapoptotic effects.

Effects on Gene Expression and Epigenetic Modifications by this compound

This compound and its metabolites can influence cellular function not only through direct modulation of signaling pathways but also by altering gene expression patterns and potentially inducing epigenetic modifications. uu.nlresearchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, can alter chromatin structure and affect gene transcription without changing the underlying DNA sequence. cd-genomics.com

Omega-3 polyunsaturated fatty acids (PUFAs), from which PGJ3 is derived, have been shown to regulate gene expression epigenetically by modulating mRNA and protein levels and influencing enzymes involved in histone modification or DNA methylation. researchgate.net They can also modulate non-coding RNA-mediated gene silencing. researchgate.net

Global Transcriptomic Profiling in Response to this compound Exposure

Global transcriptomic profiling, often performed using techniques like RNA sequencing, allows for a comprehensive analysis of gene expression changes in response to a stimulus. xmu.edu.cnnih.govfrontiersin.org Such studies can reveal the breadth of cellular pathways affected by a compound like PGJ3.

Transcriptomic analysis of cells treated with cyclopentenone prostaglandins or in conditions where these compounds are produced has provided insights into the genes and pathways they regulate. For example, transcriptomic analysis of GPR44-deficient leukemia stem cells revealed alterations in multiple signaling pathways, including downregulation of PPAR, p53, prostanoid, and eicosanoid signaling, and upregulation of CCR5 signaling. researchgate.net This indicates that activation of GPR44 by cyclopentenone prostaglandins can significantly impact the cellular transcriptional program. Studies investigating the effects of other prostaglandins or related compounds have also utilized transcriptomic profiling to identify changes in gene expression related to inflammation, epithelial barrier function, and carcinogenesis. xmu.edu.cnnih.govfrontiersin.orgresearchgate.net While specific global transcriptomic studies focused solely and directly on PGJ3 are less prevalent in the immediate search results, the findings regarding its metabolites like Δ12-PGJ3 and related cyclopentenone prostaglandins, coupled with the known epigenetic effects of omega-3 PUFAs, suggest that PGJ3 likely exerts a broad influence on gene expression, impacting various cellular processes.

Summary of Key Molecular and Cellular Effects of this compound and Metabolites

| Mechanism/Pathway | Observed Effects (primarily Δ12-PGJ3 and related CyPGs) | Research Context |

| NF-κB Signaling | Did not affect NF-κB pathway in certain cell types; Synthetic analogues can block NF-κB activation. nih.govresearchgate.net | LPS-treated RAW264.7 cells, BCR-ABL+ LSCs, Studies on synthetic cyclopentenones. nih.govresearchgate.net |

| MAPK Pathway Modulation (ERK, JNK, p38) | Activation of GPR44 may suppress KRAS-mediated MAPK signaling. researchgate.net | GPR44-deficient leukemia stem cells. researchgate.net |

| PI3K/Akt Signaling Pathway Regulation | Activation of GPR44 may suppress PI3K/Akt/mTORC1 pathway. researchgate.net Required for prostaglandin-induced mucosal recovery. nih.gov | GPR44-deficient leukemia stem cells, Ischemia-injured porcine ileum. researchgate.netnih.gov |

| STAT Pathway Crosstalk | Potential influence through interactions with upstream signaling components. nih.govjle.comuio.no | General prostaglandin signaling studies. nih.govjle.comuio.no |

| Activation of Stress-Activated Protein Kinases (ATM-p53) | Activates ATM-p53 signaling axis, leads to increased apoptosis and nuclear p53. nih.gov | Leukemia stem cells. nih.gov |

| Effects on Gene Expression and Epigenetic Modifications | Omega-3 PUFAs can regulate gene expression epigenetically. researchgate.net | Studies on omega-3 PUFAs. researchgate.net |

| Global Transcriptomic Profiling | GPR44 activation by CyPGs alters transcriptional program, including pathways like PPAR, p53, and PI3K/Akt/mTOR. researchgate.net | GPR44-deficient leukemia stem cells. researchgate.net |

Regulation of Specific Gene Promoters (e.g., p53, adiponectin, HO-1, GDNF)

This compound and its metabolites have been investigated for their ability to modulate the expression of specific genes involved in various cellular processes. While direct evidence for PGJ3's regulation of all listed promoters (p53, adiponectin, HO-1, GDNF) is not equally established in the literature, studies on PGJ3 and related cyclopentenone prostaglandins provide insights into these potential interactions.

Research indicates that 15-deoxy-δ12,14-PGJ3 (15d-PGJ3), a metabolite derived from EPA and potentially from PGJ3, can influence adiponectin secretion. Studies using 3T3-L1 adipocytes have shown that 15d-PGJ3 increases the secretion of adiponectin. lipidmaps.orgmdpi.com This effect is reported to be partly mediated through a mechanism dependent on peroxisome proliferator-activated receptor gamma (PPARγ). lipidmaps.orgmdpi.com PPARγ is a nuclear receptor and transcription factor that plays a crucial role in adipocyte differentiation and metabolic regulation, including the expression of adiponectin. researchgate.netnih.govdoc-developpement-durable.org While 15d-PGJ3 shows this partial dependence on PPARγ, another related prostaglandin, 15-deoxy-delta 12,14-PGJ2 (15d-PGJ2), is known to activate PPARγ. doc-developpement-durable.orgtocris.com However, one study noted that Δ12-PGJ3 did not affect the PPARγ pathway, suggesting potential differences in the mechanisms of action among PGJ3 metabolites. doc-developpement-durable.org

The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis. wikipedia.orgresearchgate.netguidetopharmacology.orgnih.gov Some cyclopentenone prostaglandins, such as Prostaglandin A2 (PGA2), have been shown to induce p53-dependent apoptosis and influence the expression of p53 target genes. sigmaaldrich.com This suggests a potential, albeit indirect, link between this class of prostaglandins and p53-mediated pathways. While direct evidence specifically detailing PGJ3's regulation of the p53 promoter was not found in the provided information, the activity of related prostaglandins on p53 indicates this as a possible area of influence.

Information regarding the direct regulation of Heme Oxygenase-1 (HO-1) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) promoters specifically by this compound was not available in the provided search results.

Modulation of Histone Acetylation and Deacetylation Processes

Epigenetic modifications, including histone acetylation and deacetylation, play a significant role in regulating gene expression by altering chromatin structure. researchgate.netwikipedia.orgcuhk.edu.cnuni-freiburg.de Histone acetylation, typically associated with a more open chromatin structure and increased gene transcription, is controlled by histone acetyltransferases (HATs), while histone deacetylation, leading to a more condensed chromatin and repressed transcription, is mediated by histone deacetylases (HDACs). researchgate.netwikipedia.orgcuhk.edu.cnuni-freiburg.de

Electrophilic lipids, a category that includes cyclopentenone prostaglandins like PGJ3, have been identified as potential epigenetic modifiers. lipidmaps.org These compounds can influence histone modification by directly interacting with histones or by regulating the activity of enzymes responsible for histone acetylation and deacetylation. lipidmaps.org Alterations in histone deacetylation status have been shown to impact gene expression, including genes involved in prostaglandin biosynthesis itself. cenmed.com This suggests a complex interplay where prostaglandins can both be products of and modulators of epigenetic processes like histone modification.

Influence on DNA Methylation Patterns

DNA methylation is another crucial epigenetic mechanism that involves the addition of a methyl group to cytosine bases, most commonly in CpG dinucleotides. This modification is generally associated with gene silencing and plays a vital role in gene regulation, development, and disease. tocris.comwikipedia.org Aberrant DNA methylation patterns are linked to various pathological conditions. tocris.comwikipedia.org

Biological Roles of Prostaglandin J3 in Regulating Key Cellular Processes Mechanistic Focus

Regulation of Cell Proliferation, Senescence, and Programmed Cell Death

Prostaglandin (B15479496) J3 and its metabolites have been shown to influence the delicate balance between cell survival and death. Studies on Δ12-PGJ3, a naturally produced CyPG from EPA, have demonstrated its ability to alleviate the development of leukemia in murine models by selectively targeting LSCs for apoptosis. nih.gov This selective action is crucial as it spares normal hematopoietic stem cells. nih.gov The anti-proliferative effects of omega-3 fatty acids, including EPA and DHA, have been observed in various cancer cell lines, with mechanisms potentially involving the induction of apoptosis and inhibition of growth. daum.net

Mechanisms of Cell Cycle Arrest Induction

Cyclopentenone prostaglandins (B1171923), including those in the J series, are known to accumulate in the nucleus and suppress the proliferation of cancer cells. nih.gov While specific detailed mechanisms for PGJ3-induced cell cycle arrest are still under investigation, studies on other anti-cancer prostaglandins, such as Delta7-PGA1 methyl ester, provide insights. Delta7-PGA1 methyl ester has been shown to increase the level of mRNA for the cyclin-dependent kinase inhibitor p21 in human leukemia HL-60 cells. nih.gov This induction of p21 was associated with the accumulation of hypophosphorylated retinoblastoma protein (pRB), a key regulator of cell cycle progression, and the suppression of c-myc gene expression. nih.gov In cells where the p53 gene is deleted, this suggests a p53-independent pathway for p21 induction by anti-cancer prostaglandins, leading to growth inhibition. nih.gov Omega-3 fatty acids, the precursors of PGJ3, have also been reported to promote cell cycle arrest through various mechanisms, including reduced AKT phosphorylation, a pathway involved in cell growth and proliferation. researchgate.net

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Prostaglandin J3, particularly its metabolite Δ12-PGJ3, has demonstrated potent proapoptotic properties, notably in leukemia stem cells. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is executed through two primary pathways: the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.govthermofisher.com Both pathways converge on the activation of caspases, a family of proteases that dismantle the cell. nih.govthermofisher.com

Research indicates that Δ12-PGJ3 treatment leads to a significant increase in apoptosis, evidenced by increased annexin (B1180172) V staining and activation of caspase 3 and caspase 8. nih.gov The activation of both caspase 3 and caspase 8 suggests potential involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, Δ12-PGJ3 treatment has been shown to increase p53 transcription, a key regulator involved in the intrinsic apoptotic pathway. nih.gov

The intrinsic apoptotic pathway is primarily mediated by mitochondria and is triggered by various intracellular stresses, including oxidative stress and cytotoxic drugs. nih.govthermofisher.com A critical event in this pathway is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netnih.gov Cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, a complex that activates caspase-9. nih.govresearchgate.net

While direct evidence specifically linking PGJ3 to the induction of mitochondrial membrane permeabilization is limited in the provided context, related studies on omega-3 fatty acids, the precursors of PGJ3, have shown effects on mitochondrial function and the induction of apoptosis via increased release of cytochrome c. daum.netuu.nl This suggests a potential link between PGJ3 and the mitochondrial pathway, warranting further investigation. Mitochondrial membrane permeabilization is considered a crucial step in the signal transduction cascades that fuel intrinsic apoptosis. microbialcell.com

Caspases are central executioners of apoptosis, acting in a proteolytic cascade. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and, in turn, cleave and activate executioner caspases (e.g., caspase-3 and caspase-7), leading to the dismantling of the cell. nih.govresearchgate.netaging-us.com

As mentioned earlier, Δ12-PGJ3 treatment has been shown to induce the activation of caspase 3 and caspase 8 in leukemia stem cells. nih.gov Caspase-8 is typically associated with the extrinsic apoptotic pathway, activated by death receptor signaling, while caspase-9 is linked to the intrinsic pathway, activated by the apoptosome. researchgate.net The activation of both caspase 3 and caspase 8 by Δ12-PGJ3 suggests that it may engage components of both apoptotic cascades. nih.gov Activation of caspase-3 is considered essential for executing apoptosis. researchgate.net

Autophagy Modulation by this compound

Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a complex role in cell survival and death. While the provided search results mention that omega-3 LCPUFAs can induce autophagy researchgate.net, and that the PI3K/AKT/mTOR and autophagy signaling pathways are involved in the survival of leukemia stem cells researchgate.net, there is no direct information specifically detailing how this compound modulates autophagy. Further research is needed to elucidate the specific effects and mechanisms of PGJ3 on autophagy.

Senescence Induction Mechanisms

Cellular senescence is a state of stable cell cycle arrest that can be triggered by various intrinsic and extrinsic stimuli. frontiersin.org Senescent cells exhibit distinct phenotypic changes, including altered metabolic activity and the development of a senescence-associated secretory phenotype (SASP). frontiersin.org While senescence can act as a potent anti-tumor mechanism by preventing the proliferation of potentially cancerous cells, the accumulation of senescent cells can also contribute to aging and age-related diseases. frontiersin.orgsciencedaily.com

Prostaglandins have been implicated in the induction of senescence. The synthesis of prostaglandins is considered essential for reinforcing senescence-associated cell cycle arrest. nih.gov Inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, have been shown to extend the replicative lifespan of cultured cells and allow increased numbers of dividing cells in response to senescence-inducing stress. nih.gov Senescent cells upregulate the expression of the prostaglandin transporter (PGT/SLCO2A1), which can lead to the intracellular accumulation of certain prostaglandins, particularly 15d-PGJ2, which are associated with senescence. nih.gov These electrophilic prostaglandins can activate pathways like RAS, leading to p53 activation and subsequent cell cycle arrest via p21, reinforcing oxylipin biosynthesis. nih.gov

While 15d-PGJ2 is specifically mentioned in the context of senescence induction mechanisms involving prostaglandin accumulation nih.gov, the direct role and specific mechanisms by which this compound itself induces senescence are not explicitly detailed in the provided search results. However, given that PGJ3 is a cyclopentenone prostaglandin and related to PGD2 metabolites like 15d-PGJ2 researchgate.net, it is plausible that PGJ3 may share some mechanisms of senescence induction, potentially involving similar pathways related to prostaglandin transport and downstream signaling. The p53/p21 and p16/pRB tumor suppressor pathways play central roles in regulating senescence and the associated growth arrest. frontiersin.org

Here is a summary of some research findings related to Δ12-PGJ3 and apoptosis:

| Study | Cell Type/Model | Δ12-PGJ3 Concentration | Observed Effect | Key Mechanism(s) Suggested | Citation |

| Hegde et al. (2011) | BCR-ABL+ LSCs (murine) | 25 nM | Significant increase in apoptosis, decreased GFP+ cells | Increased annexin V staining, caspase 3 and caspase 8 activation, increased p53 transcription | nih.gov |

| Hegde et al. (2011) | MEL cells (murine leukemia) | Not specified | Failed to initiate apoptosis | Insensitive to Δ12-PGJ3-dependent activation of the p53 pathway | nih.gov |

| Hegde et al. (2011) | FV-LSCs (murine) | Not specified | Apoptosis induction | Mechanism does not involve PPARγ or NF-κB activation | nih.gov |

| Hegde et al. (2011) | BCR-ABL+ LSCs (in vitro) | Not specified | Caused apoptosis, but not in normal HSCs | Selective targeting of LSCs | nih.gov |

| Hegde et al. (2011) | FV-infected mice (in vivo) | 0.05 mg/kg/d | Ablated LSCs, restored splenic architecture, increased apoptotic bodies/necrosis | Potent proapoptotic potential on LSCs | nih.govresearchgate.net |

| Hegde et al. (2011) | BCR-ABL mice (in vivo) | 0.05 mg/kg | Alleviated splenomegaly, eradicated LSCs in vivo | Selectively targeted LSCs for apoptosis | nih.gov |

Immunomodulatory and Anti-Inflammatory Mechanisms at the Cellular and Molecular Level

This compound and its derivatives, such as 15d-PGJ3, exhibit significant immunomodulatory and anti-inflammatory effects. These actions are mediated through various molecular mechanisms, including the modulation of cytokine and chemokine production, influencing immune cell behavior, and contributing to the active resolution of inflammation. nih.govontosight.aimdpi.com

Inhibition of Pro-inflammatory Cytokine and Chemokine Production

A key anti-inflammatory mechanism of cyclopentenone prostaglandins, including those related to PGJ3, involves the inhibition of pro-inflammatory cytokine and chemokine production. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), along with chemokines such as MCP-1, play critical roles in initiating and amplifying inflammatory responses by recruiting immune cells to the site of inflammation. mdpi.comthermofisher.comnih.gov Studies have shown that compounds structurally related to PGJ3 can interfere with the signaling pathways that lead to the expression of these inflammatory mediators. nih.govfrontiersin.org For instance, 15d-PGJ2, a related cyclopentenone prostaglandin, has been shown to inhibit the production of inflammatory cytokines and chemokines by interfering with inflammatory transcription factors such as NFκB, AP1, and STAT3. frontiersin.org While direct detailed research findings specifically on PGJ3's inhibition of a wide range of pro-inflammatory cytokines and chemokines were not extensively available in the provided context, the established mechanisms of related cyclopentenone prostaglandins suggest a similar inhibitory potential for PGJ3 and its derivatives. Research on other compounds structurally related to natural products has demonstrated the ability to inhibit the production of prostaglandins and several key inflammatory cytokines and chemokines like TNF-α and MCP-1 in macrophages by affecting gene expression. nih.gov

Modulation of Immune Cell Activation and Differentiation (e.g., Macrophage Polarization)

Cyclopentenone prostaglandins, including derivatives of PGJ3, can modulate the activation and differentiation of immune cells, notably macrophages. Macrophages exhibit plasticity and can differentiate into different functional subsets, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/resolution-promoting (M2) macrophages. The balance between these phenotypes is crucial for the appropriate progression and resolution of inflammation. nih.gov While specific data on PGJ3's direct impact on macrophage polarization were not detailed, related omega-3 fatty acid metabolites and cyclopentenone prostaglandins are known to influence immune cell behavior. For example, specialized pro-resolving mediators (SPMs) derived from omega-3 PUFAs can promote resolution of inflammation by limiting leukocyte infiltration and coordinating inflammatory cell efflux. nih.gov Additionally, activation of PPARγ by compounds like 15d-PGJ2 can inhibit the production of inflammatory cytokines and chemokines by antigen-presenting cells, including macrophages. frontiersin.org This suggests that PGJ3 and its derivatives, particularly through the formation of 15d-PGJ3 which can activate PPARγ, may influence macrophage polarization towards a pro-resolving phenotype. ontosight.aiplos.org

Resolution of Inflammation at the Molecular Level

Resolution of inflammation is an active process involving specific molecular and cellular events that lead to the restoration of tissue homeostasis. frontiersin.org Specialized pro-resolving mediators (SPMs), which include lipoxins, resolvins, maresins, and protectins, play a crucial role in this process by counteracting excessive immune activation and promoting tissue repair. frontiersin.org PGJ3 is an intermediate in the formation of certain specialized pro-resolving mediators derived from EPA. nih.govnih.gov These mediators contribute to resolution by dampening pro-inflammatory signals and promoting the clearance of inflammatory debris. frontiersin.org Prostaglandins, including prostanoids like PGJ3, are involved in the complex network of lipid mediators that regulate inflammation from its onset to resolution. frontiersin.org While some prostaglandins appear early in inflammation, SPMs are produced later, facilitating resolution. frontiersin.org The conversion of PGD3, derived from EPA, into cyclopentenone prostaglandins like PGJ3, Δ12-PGJ3, and 15d-PGJ3 highlights their potential involvement in the resolution phase. nih.gov These molecules can influence gene expression and signaling pathways that promote the return to a non-inflammatory state. ontosight.ai

Inhibition of Leukocyte Adhesion and Migration

The recruitment of leukocytes to the site of inflammation is a critical step in the inflammatory process, mediated by the expression of adhesion molecules on endothelial cells and the release of chemokines. soton.ac.ukoncotarget.com Inhibition of leukocyte adhesion and migration is a key mechanism for limiting tissue damage and promoting the resolution of inflammation. Omega-3 fatty acids and their metabolites have been shown to inhibit several aspects of inflammation, including leukocyte chemotaxis, adhesion molecule expression, and leukocyte-endothelial adhesive interactions. soton.ac.uk While direct studies specifically detailing PGJ3's effects on leukocyte adhesion and migration were not prominently featured in the provided search results, the broader anti-inflammatory actions of omega-3 derived mediators suggest that PGJ3 and its derivatives may contribute to this inhibitory effect. For example, SPMs derived from n-3 PUFAs are capable of promoting resolution by limiting leukocyte infiltration. nih.gov This limitation of infiltration is intrinsically linked to the modulation of adhesion and migration processes.

Regulation of Oxidative Stress Responses and Antioxidant Systems

This compound and its derivatives are also involved in the regulation of oxidative stress responses and the activation of cellular antioxidant systems. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to the pathogenesis of various inflammatory diseases. irispublishers.com

Activation of the Nrf2-Keap1 Signaling Pathway

A significant mechanism by which cyclopentenone prostaglandins, including those structurally related to PGJ3, exert their cytoprotective and anti-inflammatory effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.govplos.orgnih.govguidetopharmacology.orgcore.ac.uknih.govresearchgate.net The Keap1-Nrf2 pathway is a major regulator of cellular defense mechanisms against oxidative and electrophilic stress. irispublishers.comnih.gov Under basal conditions, Keap1 acts as a repressor by binding to Nrf2 and promoting its ubiquitination and subsequent proteasomal degradation. nih.gov However, in the presence of oxidative stress or electrophilic compounds, such as cyclopentenone prostaglandins, critical cysteine residues on Keap1 are modified. researchgate.netsemanticscholar.org This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and leading to its accumulation and translocation into the nucleus. nih.govsemanticscholar.org In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective enzymes and antioxidant proteins, including enzymes involved in glutathione (B108866) synthesis and heme oxygenase-1 (HO-1). irispublishers.comnih.govsemanticscholar.org

Research indicates that 15d-PGJ2, a closely related cyclopentenone prostaglandin, can activate Nrf2. frontiersin.orgsemanticscholar.org Studies have demonstrated that the anti-inflammatory actions of 15d-PGJ2 may be mediated, in part, through Nrf2. semanticscholar.org The ability of 15d-PGJ3, a metabolite of EPA and derivative of PGJ3, to increase adiponectin secretion in adipocytes is partly mediated through PPARγ, and the anti-inflammatory effects of 2-series cyclopentenone prostaglandins have also been shown to be mediated, in part, through PPARγ. plos.org Furthermore, omega-3 fatty acids can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. irispublishers.commdpi.com The mechanism may involve the destabilization of the bond between Keap1 and Cullin3 by n-3 fatty acid oxidation products, thereby activating Nrf2. mdpi.com Given the structural similarities and shared metabolic origins, it is highly probable that PGJ3 and its derivatives, particularly 15d-PGJ3, contribute to antioxidant defense by activating the Nrf2-Keap1 pathway through covalent modification of Keap1, similar to other cyclopentenone prostaglandins. researchgate.netsemanticscholar.org This activation leads to enhanced expression of antioxidant genes, bolstering the cell's capacity to counteract oxidative damage.

Induction of Heme Oxygenase-1 (HO-1) and Other Antioxidant Enzymesnih.gov

This compound, particularly its metabolite 15-deoxy-δ12,14-prostaglandin J3 (15d-PGJ3), has been implicated in the induction of Heme Oxygenase-1 (HO-1). HO-1 is an inducible enzyme involved in the degradation of heme into biliverdin (B22007), carbon monoxide, and ferrous iron, products that possess significant antioxidant and anti-inflammatory properties. mdpi.commdpi.com The induction of HO-1 is a crucial cellular defense mechanism against oxidative stress. mdpi.comnih.gov Studies have shown that 15d-PGJ2, a related cyclopentenone prostaglandin, can induce HO-1 expression mediated via a ROS-dependent Sp1 and AP-1 cascade in endothelial cells. nih.gov While the direct mechanistic pathway for PGJ3 or 15d-PGJ3 in inducing HO-1 is an area of ongoing research, related prostaglandins activate the Nrf2 pathway, a key regulator of HO-1 expression and other antioxidant enzymes. nih.govmdpi.comnih.gov Nrf2 forms heterodimers that bind to antioxidant response elements (ARE) in the promoters of genes encoding antioxidant enzymes, including HO-1. mdpi.com The induction of HO-1 by such compounds contributes to cytoprotection by increasing the levels of antioxidant products like biliverdin and bilirubin, which can exert potent antioxidative effects. nih.gov Furthermore, increased HO-1 activity has been associated with an increase in other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in experimental settings, suggesting a broader role in enhancing the cellular antioxidant capacity. nih.gov

Angiogenesis Modulation at the Cellular and Molecular Level

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions. Prostaglandins, in general, have been recognized as important mediators in regulating this process. gu.se

Effects on Endothelial Cell Proliferation and Migration

The effect of prostaglandins on endothelial cell proliferation and migration, key steps in angiogenesis, can vary. Some prostaglandins have been shown to inhibit endothelial cell proliferation and migration. gu.se Conversely, other studies on related compounds have indicated effects on endothelial cell migration. kingston.ac.ukuksh.de While comprehensive detailed research findings specifically on this compound's direct effects on endothelial cell proliferation and migration at the cellular level are not extensively detailed in the provided search results, the broader context of prostaglandins influencing these processes suggests a potential area of investigation for PGJ3. The modulation of endothelial cell behavior is a complex process influenced by various factors and signaling pathways. frontiersin.org

Influence on Cellular Differentiation and Phenotypic Plasticity (e.g., Adipogenesis)mdpi.comjpp.krakow.plresearchgate.netfrontiersin.orgplos.org

This compound, particularly its metabolite 15d-PGJ3, has been shown to influence cellular differentiation, notably adipogenesis. Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes. This process is regulated by a complex interplay of transcription factors, including peroxisome proliferator-activated receptor gamma (PPAR-γ). researchgate.netpsu.edu 15d-PGJ3 has been identified as a compound that can increase the secretion of adiponectin by adipocytes. researchgate.netplos.org This effect is reported to be partly mediated via a PPAR-γ-dependent mechanism. researchgate.netplos.org PPAR-γ is a nuclear receptor that plays a critical role in adipocyte differentiation and function. researchgate.netpsu.eduredalyc.orgmdpi.com Activation of PPAR-γ by ligands like thiazolidinediones or certain prostaglandins can induce adipogenesis and regulate the expression of genes involved in lipid metabolism and insulin (B600854) sensitivity. researchgate.netpsu.edumdpi.com Studies using 3T3-L1 adipocytes have demonstrated that 15d-PGJ3 can induce the expression of characterized PPAR-γ target genes, including FABP4 and FAS. plos.org Furthermore, 3T3-L1 adipocytes are capable of synthesizing 15d-PGJ3 from EPA, and 15d-PGJ3 has been detected in adipose tissue from EPA-fed mice, suggesting its potential as an endogenous regulator of adipocyte function. researchgate.netplos.org

Here is a table summarizing the effect of 15d-PGJ3 on PPAR-γ target gene expression in 3T3-L1 adipocytes based on research findings: plos.org

| Gene Target | Effect of 15d-PGJ3 (100 nM) | Significance |

| FABP4 | Increased mRNA level | Significant increase |

| FAS | Increased mRNA level | Significant increase |

| Adiponectin | Increased mRNA level | Increase (significance not specified in snippet, but secretion increased) researchgate.netplos.org |

| PDK4 | No effect on mRNA transcript abundance | Not significant |

Note: Data derived from interpretation of search result plos.org. Significance is based on the description in the text.

Metabolic Regulation at the Cellular Level (e.g., Glucose Uptake, Lipid Metabolism)frontiersin.orgplos.org

This compound, particularly through its metabolite 15d-PGJ3 and its interaction with PPAR-γ, influences cellular metabolic processes, including aspects of glucose and lipid metabolism. PPAR-γ is a key regulator of glucose homeostasis and lipid metabolism, predominantly expressed in adipose tissue. researchgate.netredalyc.orgmdpi.com Activation of PPAR-γ is known to improve insulin sensitivity and regulate the expression of genes involved in lipid storage and metabolism. mdpi.com The finding that 15d-PGJ3 increases adiponectin secretion by adipocytes is significant for metabolic regulation. researchgate.netplos.org Adiponectin is an adipokine that plays a crucial role in regulating insulin sensitivity, glucose uptake, and fatty acid oxidation in peripheral tissues like muscle and liver. frontiersin.orgmdpi.com Adiponectin is known to induce positive metabolic functions, including increased insulin-dependent glucose uptake via the upregulation of glucose transporter 1 expression and inhibition of lipolysis in adipose tissue. frontiersin.org While the direct effects of PGJ3 on glucose uptake and lipid metabolism in various cell types require further detailed investigation, its ability to modulate adiponectin secretion via a PPAR-γ-dependent mechanism provides a clear link to the regulation of these metabolic processes at the cellular level. researchgate.netplos.org The broader context of prostaglandins influencing glucose metabolism has also been explored, with studies indicating roles in regulating insulin sensitivity and glucose-stimulated insulin secretion. nih.gov

Research Methodologies and Experimental Models in Prostaglandin J3 Investigations

In Vitro Cell Culture Systems for Mechanistic Dissection

In vitro systems are fundamental to PGJ3 research, providing controlled environments to study its biological effects at the cellular and molecular levels. These systems allow for precise manipulation and high-throughput analysis, which are critical for elucidating the pathways modulated by PGJ3 and its analogues.

Diverse Mammalian Cell Lines and Primary Cell Cultures

The cytotoxic and selective nature of Δ¹²-PGJ3 has been explored using a range of cell types. This includes established cancer cell lines and, critically, primary cells isolated directly from organisms, which provide a more physiologically relevant context. nih.govnih.gov

Mammalian Cancer Cell Lines: The general cytotoxicity of Δ¹²-PGJ3 and its synthetic analogues has been evaluated against various cancer cell lines, revealing nanomolar potencies in certain lines. nih.gov Specific cell lines used in the study of related cyclopentenone prostaglandins (B1171923) include murine erythroleukemia (MEL) cells and RAW264.7 macrophage-like cells, which have been used to examine the production of 3-series prostaglandins. ashpublications.org

Primary Cell Cultures: A significant focus of Δ¹²-PGJ3 research has been on its ability to selectively target and eliminate leukemia stem cells (LSCs). nih.govashpublications.org These studies utilize primary LSCs isolated from two distinct murine leukemia models:

Friend virus (FV)-induced erythroleukemia: LSCs are isolated from the spleens of mice infected with FV. nih.gov

BCR-ABL-induced Chronic Myeloid Leukemia (CML) model: Hematopoietic stem cells are transduced with a BCR-ABL-expressing retrovirus. The resulting BCR-ABL⁺ LSCs are then isolated for in vitro experimentation. nih.gov

Crucially, these studies also use primary hematopoietic stem cells (HSCs) as a control to demonstrate the selective toxicity of Δ¹²-PGJ3 towards malignant stem cells while sparing their normal counterparts. nih.govashpublications.org

| Cell Type | Origin/Model | Use in Δ¹²-PGJ3 Research | Key Findings |

|---|---|---|---|

| Leukemia Stem Cells (LSCs) | Primary cells from FV-infected mice | To assess selective cytotoxicity | Δ¹²-PGJ3 selectively induces apoptosis. nih.gov |

| Leukemia Stem Cells (LSCs) | Primary cells from BCR-ABL mice | To assess selective cytotoxicity | Δ¹²-PGJ3 selectively induces apoptosis. nih.gov |

| Hematopoietic Stem Cells (HSCs) | Primary cells from healthy mice | Control for LSC experiments | Not significantly affected by apoptosis-inducing concentrations of Δ¹²-PGJ3. nih.gov |

| Various Cancer Cell Lines | Established cell lines | General cytotoxicity screening | Δ¹²-PGJ3 analogues show nanomolar potencies against certain cancer lines. nih.gov |

| RAW264.7 Macrophages | Murine macrophage-like cell line | To study prostaglandin (B15479496) metabolism | Used to analyze NF-κB pathway activation in response to stimuli. nih.gov |

Cell-Free Biochemical Assays for Protein-Prostaglandin J3 Interactions

Cell-free assays are invaluable for studying the direct molecular interactions between PGJ3 and target proteins, independent of other cellular processes. As a CyPG, Δ¹²-PGJ3 possesses an α,β-unsaturated carbonyl group in its cyclopentenone ring. This electrophilic center is capable of forming covalent bonds with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues, through a process called Michael addition. doi.org

While specific cell-free studies detailing the full protein interaction profile of Δ¹²-PGJ3 are not yet prevalent, the mechanism is well-established for related CyPGs like 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2). doi.orgnih.gov Research on Δ¹²-PGJ3 analogues has shown that they can covalently modify Cysteine 528 of the nuclear export receptor Crm1, leading to the inhibition of nuclear export. nih.gov

Typical cell-free methodologies to investigate these interactions include:

Mass Spectrometry: To identify the specific proteins that are covalently modified by Δ¹²-PGJ3 and to map the precise amino acid residues involved in the binding.

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between Δ¹²-PGJ3 and a purified target protein in real-time. nih.gov

Enzyme Activity Assays: To determine if the covalent modification of an enzyme by Δ¹²-PGJ3 results in the inhibition or activation of its catalytic function.

These assays are crucial for confirming direct protein targets and understanding how covalent modification by Δ¹²-PGJ3 alters protein function, which underlies its cellular effects.

Reporter Gene Assays for Transcriptional Activity (e.g., PPARγ, NF-κB)

Reporter gene assays are used to measure the activity of specific transcription factors. In these systems, the DNA response element for a transcription factor of interest is placed upstream of a reporter gene (e.g., luciferase or green fluorescent protein). nih.govnih.gov Activation of the transcription factor leads to the expression of the reporter gene, which can be easily quantified.

The activity of Δ¹²-PGJ3 has been specifically investigated in the context of two key transcription factors:

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some CyPGs are known to be potent activators of PPARγ. However, reporter assays demonstrated that Δ¹²-PGJ3 was unable to activate PPARγ at the nanomolar concentrations that were sufficient to induce apoptosis in LSCs. nih.gov

Nuclear Factor-κB (NF-κB): The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a mechanism for some anti-cancer agents. Gel-shift analysis and reporter assays showed that Δ¹²-PGJ3 did not affect the NF-κB pathway in either LPS-treated RAW264.7 cells or in BCR-ABL⁺ LSCs. nih.gov

These findings are significant as they indicate that the potent pro-apoptotic effect of Δ¹²-PGJ3 on leukemia stem cells occurs through a mechanism that is independent of both PPARγ activation and NF-κB inhibition, distinguishing it from other related prostaglandins. nih.govresearchgate.net

| Transcription Factor | Assay Type | Cell Type | Result with Δ¹²-PGJ3 |

|---|---|---|---|

| PPARγ | Reporter Gene Assay | Not specified, tested at LSC-apoptotic concentrations | No activation observed. nih.gov |

| NF-κB | Reporter Gene Assay / Gel-Shift Analysis | BCR-ABL⁺ LSCs, RAW264.7 cells | No activation or inhibition observed. nih.gov |

Techniques for Measuring Cellular Viability, Apoptosis, Cell Cycle Progression, and Migration

A core component of PGJ3 research involves characterizing its effects on fundamental cellular behaviors. A suite of standard laboratory assays is employed for this purpose.

Cellular Viability and Proliferation: The cytotoxic effects of Δ¹²-PGJ3 and its analogues on cancer cell lines are determined using viability assays. nih.gov These typically involve metabolic indicators (like MTT or ATP-based assays) that measure the health of the cell population after treatment.

Apoptosis: The primary mechanism by which Δ¹²-PGJ3 eliminates LSCs is the induction of apoptosis, or programmed cell death. nih.gov The standard method used to quantify this is flow cytometry with Annexin (B1180172) V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI is a fluorescent dye that enters cells when the membrane integrity is lost, indicating late-stage apoptosis or necrosis. nih.govnih.gov

Cell Cycle Progression: To determine if a compound affects cell division, flow cytometry is used to analyze the cell cycle distribution. Cells are stained with a DNA-binding dye, and their DNA content (which doubles from G1 to G2/M phase) is measured to quantify the percentage of cells in each phase of the cycle.

Cell Migration: The effect of a compound on the metastatic potential of cancer cells can be assessed using migration assays. Common methods include the scratch assay (wound healing), where a gap is created in a confluent cell monolayer and the rate of closure is monitored, and the transwell migration assay, which measures the ability of cells to move through a porous membrane toward a chemoattractant. bohrium.com

Immunocytochemistry and Fluorescence Microscopy for Protein Localization

Immunocytochemistry (ICC) and fluorescence microscopy are powerful techniques used to visualize the subcellular localization of specific proteins. In this method, antibodies conjugated to fluorescent dyes or enzymes are used to bind to a target protein within fixed cells.

While specific ICC studies detailing the effects of PGJ3 are not widely reported, this methodology is essential for answering key questions in the field. For instance, since Δ¹²-PGJ3 is known to covalently modify proteins, ICC could be used to:

Visualize the subcellular localization of a protein target (e.g., Crm1) and determine if treatment with Δ¹²-PGJ3 alters its distribution.

Detect the activation of signaling pathways downstream of PGJ3 treatment, such as the phosphorylation of specific proteins, using phospho-specific antibodies.

Observe changes in the cellular architecture, such as the cytoskeleton, that may be induced by PGJ3 treatment.

Studies on other prostaglandins have successfully used immunocytochemistry to localize prostaglandin-forming enzymes to the endoplasmic reticulum and nuclear membrane, demonstrating the utility of this technique in the field. nih.govnih.gov

Ex Vivo Organ and Tissue Explant Models